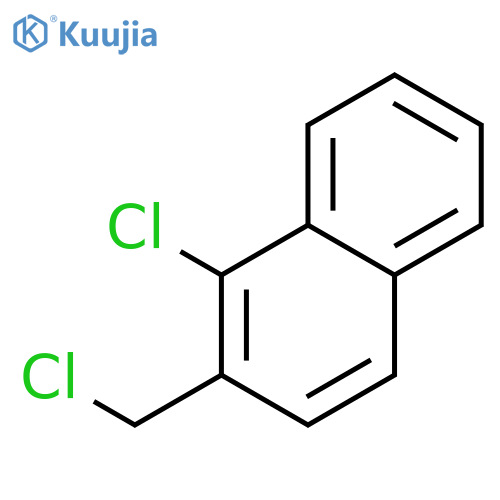

Cas no 67197-78-8 (Naphthalene, 1-chloro-2-(chloromethyl)-)

ナフタレン、1-クロロ-2-(クロロメチル)-は、有機合成において有用な中間体として広く利用される化合物です。分子式C11H8Cl2で表され、ナフタレン骨格に2つの塩素官能基が導入された構造を持ちます。この化合物は反応性が高く、特に求電子置換反応やクロスカップリング反応における出発物質として優れた特性を示します。高い純度で製造可能であり、医薬品や農薬、機能性材料の合成において重要な役割を果たします。安定性と反応性のバランスが良く、精密有機合成において再現性の高い結果が得られる点が特徴です。

67197-78-8 structure

商品名:Naphthalene, 1-chloro-2-(chloromethyl)-

Naphthalene, 1-chloro-2-(chloromethyl)- 化学的及び物理的性質

名前と識別子

-

- Naphthalene, 1-chloro-2-(chloromethyl)-

- 1-chloro-2-(chloromethyl)naphthalene

- DTXSID20627076

- SCHEMBL4453260

- 67197-78-8

-

- インチ: InChI=1S/C11H8Cl2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2

- InChIKey: WNBXQARBPBWRFD-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2Cl)CCl

計算された属性

- せいみつぶんしりょう: 210.00044

- どういたいしつりょう: 210.0003056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

Naphthalene, 1-chloro-2-(chloromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000529-250mg |

1-Chloro-2-(chloromethyl)naphthalene |

67197-78-8 | 98% | 250mg |

$707.20 | 2023-09-01 | |

| Alichem | A219000529-1g |

1-Chloro-2-(chloromethyl)naphthalene |

67197-78-8 | 98% | 1g |

$1819.80 | 2023-09-01 | |

| Alichem | A219000529-500mg |

1-Chloro-2-(chloromethyl)naphthalene |

67197-78-8 | 98% | 500mg |

$980.00 | 2023-09-01 |

Naphthalene, 1-chloro-2-(chloromethyl)- 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

67197-78-8 (Naphthalene, 1-chloro-2-(chloromethyl)-) 関連製品

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬